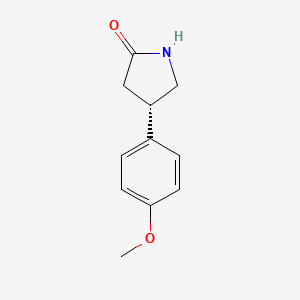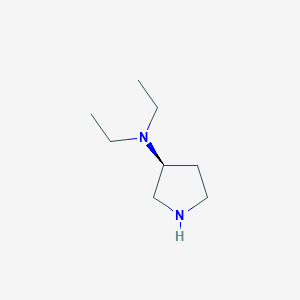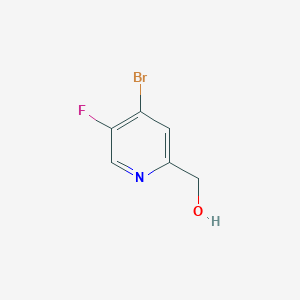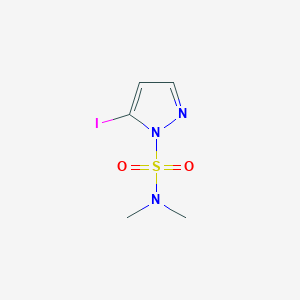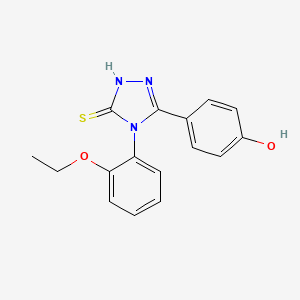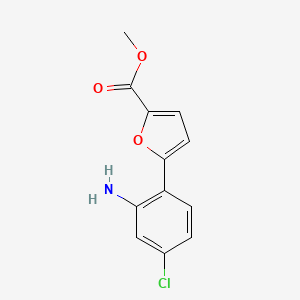
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline is a chemical compound with the molecular formula C10H7BrClFN2 and a molecular weight of 289.53 g/mol . It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Bromo-4-chloro-2-ethyl-8-fluoroquinazoline can be compared with other quinazoline derivatives, such as:
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: This compound has a similar structure but with different halogen substitutions, leading to distinct chemical and biological properties.
6-Bromo-4-chloro-2-ethoxy-8-fluoroquinazoline: The presence of an ethoxy group instead of an ethyl group can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C10H7BrClFN2 |
|---|---|
Molecular Weight |
289.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-ethyl-8-fluoroquinazoline |
InChI |
InChI=1S/C10H7BrClFN2/c1-2-8-14-9-6(10(12)15-8)3-5(11)4-7(9)13/h3-4H,2H2,1H3 |
InChI Key |
TYWKBTOVBRPIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2F)Br)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


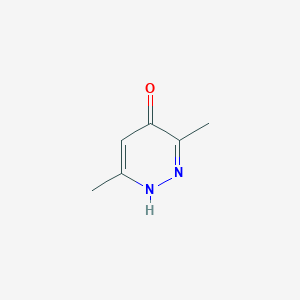


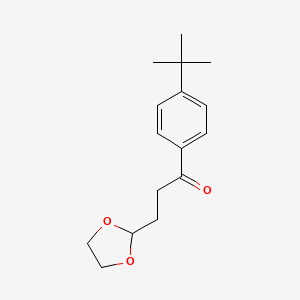
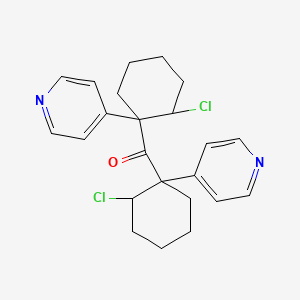
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-one](/img/structure/B15053047.png)

